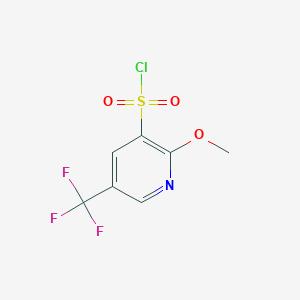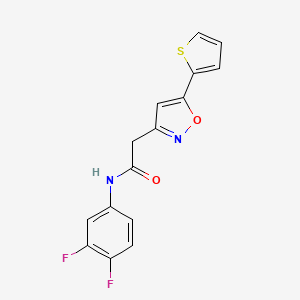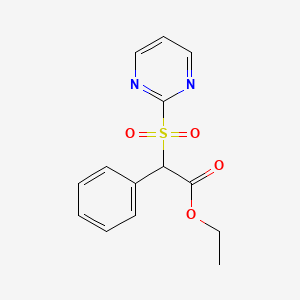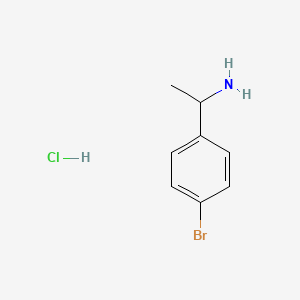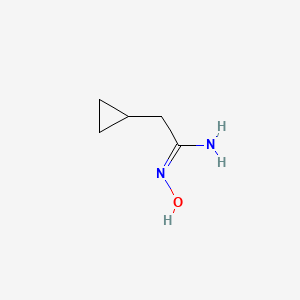
2-cyclopropyl-N-hydroxyacetamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclopropyl-N-hydroxyacetamidine is a chemical compound with the molecular formula C5H10N2O. It is known for its unique structure, which includes a cyclopropyl group and a hydroxyacetamidine moiety.
Aplicaciones Científicas De Investigación
2-cyclopropyl-N-hydroxyacetamidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 2-cyclopropyl-N-hydroxyacetamidine, also known as (1Z)-2-cyclopropyl-N’-hydroxyethanimidamide, is the peptide deformylase (PDF) . PDF is an enzyme that performs an essential step in bacterial protein synthesis .
Mode of Action
The compound acts as an inhibitor of the PDF enzyme . By inhibiting PDF, it blocks the hydrolytic cleavage step essential for the release of mature proteins, thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of PDF affects the protein synthesis pathway in bacteria . This disruption in protein synthesis leads to the inhibition of bacterial growth, making this compound a potential antibacterial agent .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth . By inhibiting the function of PDF, an essential enzyme in bacterial protein synthesis, the compound prevents the formation of mature proteins necessary for bacterial growth .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-hydroxyacetamidine typically involves the reaction of cyclopropylamine with hydroxylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Cyclopropylamine is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide.
- The resulting intermediate is then treated with acetic anhydride to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Análisis De Reacciones Químicas
Types of Reactions
2-cyclopropyl-N-hydroxyacetamidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxyacetamidine moiety to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (Cl-, Br-) or alkoxides (RO-) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted acetamidines.
Comparación Con Compuestos Similares
Similar Compounds
- 2-cyclopropyl-N-hydroxyacetamide
- 2-cyclopropyl-N-hydroxybenzamide
- 2-cyclopropyl-N-hydroxypropionamide
Uniqueness
2-cyclopropyl-N-hydroxyacetamidine is unique due to its specific structure, which combines a cyclopropyl group with a hydroxyacetamidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Propiedades
IUPAC Name |
2-cyclopropyl-N'-hydroxyethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c6-5(7-8)3-4-1-2-4/h4,8H,1-3H2,(H2,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMRZDCNKSWOHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetylphenyl)-2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2755247.png)
![2-[(4-methylbenzyl)sulfanyl]-3H-indol-3-one N-phenylhydrazone](/img/structure/B2755248.png)
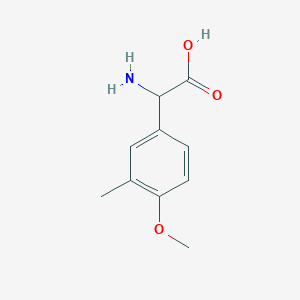
![6-(2,2-dimethoxyethyl)-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2755255.png)
![3,4-dichloro-N-[2,6-di(1H-pyrrol-1-yl)benzyl]benzenecarboxamide](/img/structure/B2755256.png)
![N-(4-methoxyphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2755257.png)
![2-(propylsulfanyl)-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2755259.png)
![7-Fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine]dihydrochloride](/img/structure/B2755260.png)
